4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride
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Overview
Description
4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic organic compound with the molecular formula C7H16ClNO2S It is characterized by the presence of an amino group, a thiolane ring, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the cyclization of a suitable precursor to form the thiolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Oxidation to Form the Dione: The thiolane ring is then oxidized to introduce the dione functionality. Common oxidizing agents include hydrogen peroxide or other peroxides.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione back to a diol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
- 4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione sulfate
- 4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione nitrate
Uniqueness
4-amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications where solubility and stability are critical.
Properties
CAS No. |
2680540-30-9 |
---|---|
Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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